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Compound of Interest

Compound Name: Pinol

Cat. No.: B1619403

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol (C10H160), a bicyclic monoterpenoid ether, is a natural compound found in various
essential oils. Its unique chemical structure and potential biological activities make it a subject
of interest in chemical and pharmaceutical research. Accurate identification and
characterization of pinol are crucial for its study and potential applications. This technical guide
provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal identification of
pinol. This document also outlines detailed experimental protocols for acquiring this data and
presents a logical workflow for spectroscopic analysis.

Chemical Structure

IUPAC Name: 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene Molecular Formula: C10H160
Molecular Weight: 152.23 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of pinol.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy
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13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Atom Chemical Shift (d) in ppm Multiplicity (DEPT)
C1 Data not available CH
Cc2 Data not available CHz
C3 Data not available CH
C4 Data not available C
C5 Data not available CH
Cc7 Data not available C
Ccs8 Data not available CHs
C9 Data not available CHs
C10 Data not available CHs
C6 Data not available C

Note: Specific assigned chemical shift values for all carbons in pinol are not consistently
available in publicly accessible databases. The multiplicity is predicted based on the known
structure.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the number, environment, and
connectivity of hydrogen atoms in a molecule.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1619403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

: . Coupling

Chemical Shift N . .
Proton(s) _ Multiplicity Constant (J) in Integration

(9) in ppm

Hz

H-3 ~5.3-5.5 m Not available 1H
H-5 ~4.4-4.6 d Not available 1H
H-1 ~2.0-2.2 m Not available 1H
H-2 (endo) ~2.0-2.2 m Not available 1H
H-2 (exo) ~1.6-1.8 m Not available 1H
CHs-C4 ~1.6-1.7 S - 3H
CHs-C7 (syn) ~1.2-1.3 s - 3H
CHs-C7 (anti) ~1.0-1.1 s - 3H

Note: The chemical shift values are approximate and based on typical ranges for similar

monoterpenoid structures. "m" denotes a multiplet, "d" a doublet, and "s" a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm~?) Vibrational Mode Intensity
~3040 =C-H stretch (alkene) Medium
2970-2850 C-H stretch (alkane) Strong
~1650 C=C stretch (alkene) Medium
~1380, 1365 C-H bend (gem-dimethyl) Medium
~1100 C-O-C stretch (ether) Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

m/z Relative Intensity (%) Proposed Fragment
152 Moderate [M]* (Molecular ion)
137 High [M - CHs]*

109 High [M - CsH7]*

93 High [C7Hs]*

79 Moderate [CeH7]+

43 High [CsH7]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for pinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain high-resolution *H and *3C NMR spectra of pinol.

Materials:

Pinol sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated chloroform (CDCIls) with 0.03% tetramethylsilane (TMS)

NMR tube (5 mm, high precision)

Pasteur pipette and glass wool

Vortex mixer

Procedure:

e Sample Preparation:
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o Weigh the appropriate amount of pinol sample into a clean, dry vial.
o Add approximately 0.6-0.7 mL of CDCls to the vial.
o Gently vortex the vial to ensure the sample is fully dissolved.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the
NMR tube to a height of about 4-5 cm.[1][2]

o Cap the NMR tube securely.

e Instrument Setup (General Parameters for a 400 MHz Spectrometer):
o Insert the NMR tube into the spinner turbine and adjust the depth.
o Place the sample in the NMR spectrometer.
o Lock onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30'").
o Spectral Width: 0-12 ppm.
o Acquisition Time: ~2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 8-16.
o Temperature: 298 K.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30").
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[e]

Spectral Width: 0-220 ppm.

(¢]

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on concentration).

[¢]

[e]

Temperature: 298 K.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[e]

Integrate the peaks in the *H NMR spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of pinol to identify its
functional groups.

Materials:

Pinol sample (1-2 drops)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or ethanol for cleaning

Lint-free wipes

Procedure:
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 Instrument Preparation:

o Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe
moistened with isopropanol or ethanol and allow it to dry completely.

o Collect a background spectrum. This will be automatically subtracted from the sample
spectrum to remove interferences from atmospheric CO2 and water vapor.

o Sample Analysis:
o Place a single drop of the liquid pinol sample directly onto the center of the ATR crystal.
o Ensure the crystal is fully covered by the sample.
o Initiate the sample scan.
» Data Acquisition:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.
o Data Processing and Analysis:
o The software will automatically perform a Fourier transform to generate the IR spectrum.

o Identify the characteristic absorption bands and compare them to known correlation tables

to identify functional groups.

o Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate pinol from any impurities and obtain its mass spectrum for molecular
weight determination and fragmentation analysis.

Materials:
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e Pinol sample

e A suitable solvent for dilution (e.g., hexane or dichloromethane)

e GC-MS instrument with a capillary column

Procedure:

e Sample Preparation:

o Prepare a dilute solution of the pinol sample (~1 mg/mL) in the chosen solvent.

e Instrument Setup and Parameters:

[¢]

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm
i.d., 0.25 um film thickness), is suitable for monoterpene analysis.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

[¢]

[e]

Injector Temperature: 250 °C.

o

Injection Mode: Spilit (e.g., 50:1 split ratio).

[¢]

Injection Volume: 1 pL.

e Oven Temperature Program:

o Initial temperature: 60 °C, hold for 2 minutes.

o Ramp: Increase to 240 °C at a rate of 5 °C/min.

o Final hold: Hold at 240 °C for 5 minutes.

e Mass Spectrometer Parameters:

o lonization Mode: Electron lonization (El) at 70 eV.

o lon Source Temperature: 230 °C.
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o Quadrupole Temperature: 150 °C.

o Scan Range: m/z 40-400.

o Transfer Line Temperature: 280 °C.

e Data Analysis:

[¢]

Identify the peak corresponding to pinol in the total ion chromatogram (TIC).

o

Extract the mass spectrum for the pinol peak.

[e]

Identify the molecular ion peak and analyze the fragmentation pattern.

o

Compare the obtained mass spectrum with a library database (e.g., NIST, Wiley) for
confirmation.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of a natural product like
pinol using the spectroscopic techniques described.
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Workflow for Spectroscopic Identification of Pinol
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Caption: A logical workflow for the identification of pinol using NMR, IR, and GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for the Identification of Pinol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619403#spectroscopic-data-for-pinol-identification-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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